n-(Hydroxycarbamoyl)benzamide
Description
Contextualization within Benzamide (B126) and Hydroxamic Acid Chemical Space
N-(Hydroxycarbamoyl)benzamide, as its name suggests, incorporates the structural features of both benzamides and hydroxamic acids. The benzamide portion consists of a benzene (B151609) ring attached to an amide group, a common motif in many biologically active compounds. wikipedia.org The simplest form, benzamide itself, is a derivative of benzoic acid. wikipedia.org Benzamide derivatives are a broad class of organic compounds that have been extensively studied for their potential biological activities, including antimicrobial and anticancer properties. nanobioletters.com
The other key functional group is the hydroxamic acid (-CONHOH), which is known for its ability to chelate metal ions. This property is central to the biological activity of many hydroxamic acid-containing molecules, as they can interact with the metal cofactors, often zinc, found in the active sites of various enzymes. researchgate.net The combination of the benzamide and hydroxamic acid moieties in this compound creates a molecule with a unique chemical architecture, predisposing it to interact with specific biological targets.
The general structure of many enzyme inhibitors consists of three parts: a "cap" group that interacts with the surface of the enzyme, a "linker" region, and a "zinc-binding group" (ZBG) that coordinates with the metal ion in the active site. nih.gov In the context of this compound and its derivatives, the benzamide portion often serves as part of the cap and linker, while the hydroxamic acid functions as the critical ZBG. nih.gov This modular design allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Overview of Contemporary Research Significance
The primary research significance of this compound and its derivatives lies in their activity as histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. nih.gov Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents. nih.gov
The hydroxamic acid group of this compound derivatives effectively chelates the zinc ion in the active site of HDACs, leading to their inhibition. researchgate.net This inhibition results in the accumulation of acetylated histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This can, in turn, induce cell cycle arrest, apoptosis (programmed cell death), and inhibit tumor growth. nih.govnih.gov
Numerous studies have focused on synthesizing and evaluating derivatives of this compound to improve their efficacy and selectivity for specific HDAC isoforms. For instance, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were designed and synthesized, with some compounds showing significant inhibitory activity against HDACs and potent antiproliferative effects against various cancer cell lines. nih.govnih.gov
The research into this compound derivatives extends beyond cancer. For example, some benzamide derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting other enzymes such as monoamine oxidase B (MAO-B). nih.gov The versatility of the benzamide-hydroxamate scaffold allows for its adaptation to target a range of metalloenzymes, highlighting its broad potential in drug discovery.
Detailed Research Findings
The following tables summarize key findings from studies on this compound derivatives, illustrating their potential as enzyme inhibitors and anticancer agents.
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiophene substituted derivative 5j | HCT116 (Human colon carcinoma) | 0.3 | nih.gov |
| Benzo[d] researchgate.netnih.govdioxole derivative 5t | HCT116 (Human colon carcinoma) | 0.4 | nih.gov |
| Thiophene substituted derivative 5j | A549 (Non-small cell lung cancer) | 0.3 | nih.gov |
| Benzo[d] researchgate.netnih.govdioxole derivative 5t | A549 (Non-small cell lung cancer) | 0.4 | nih.gov |
| Compound | IC50 (µM) against AChE | Selectivity Ratio (AChE/BChE) | Reference |
|---|---|---|---|
| Compound 7a (a picolinamide (B142947) derivative) | 2.49 ± 0.19 | 99.40 | nih.gov |
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3,4,5-trihydroxy-N-hexyl benzamide (7) | 0.07 | ui.ac.id |
| Gallic acid (original compound) | 0.05 | ui.ac.id |
| Doxorubicin (positive control) | 0.001 | ui.ac.id |
Structure
3D Structure
Properties
CAS No. |
24954-50-5 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-(hydroxycarbamoyl)benzamide |
InChI |
InChI=1S/C8H8N2O3/c11-7(9-8(12)10-13)6-4-2-1-3-5-6/h1-5,13H,(H2,9,10,11,12) |
InChI Key |
NUATUDZTFKFPMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NO |
Origin of Product |
United States |
Enzymatic Modulation by N Hydroxycarbamoyl Benzamide Derivatives: Focus on Target Inhibition
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.govnih.gov The aberrant activity of HDACs is implicated in the development and progression of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. nih.govnih.gov N-(hydroxycarbamoyl)benzamide derivatives have emerged as potent inhibitors of HDACs. nih.govnih.gov
Pan-HDAC Inhibitory Mechanisms
Many this compound derivatives exhibit broad-spectrum, or "pan-HDAC," inhibition, targeting multiple HDAC isoforms simultaneously. This broad inhibition stems from the common structural features of the active sites within the HDAC family, particularly the zinc-containing catalytic domain. The hydroxamic acid moiety within the this compound structure acts as a powerful zinc-binding group (ZBG), chelating the zinc ion essential for the catalytic activity of these enzymes. nih.govekb.eg This interaction effectively blocks the substrate-binding site and halts the deacetylation process. One of the first-generation and most well-known pan-HDAC inhibitors is suberoylanilide hydroxamic acid (SAHA), which demonstrates this mechanism of action. nih.gov While effective, pan-HDAC inhibitors can sometimes lead to off-target effects due to their lack of selectivity. researchgate.net
Isozyme-Selective HDAC Inhibition (e.g., HDAC1, HDAC6, HDAC8)
To mitigate the potential for side effects associated with pan-HDAC inhibition, significant research efforts have been directed towards developing isozyme-selective HDAC inhibitors. nih.govresearchgate.net By modifying the linker and cap regions of the this compound scaffold, researchers can achieve preferential binding to the unique structural features of individual HDAC isoforms. nih.gov
HDAC1: Selective inhibition of HDAC1, a class I HDAC, is a key area of interest. nih.gov For instance, certain benzamide (B126) derivatives have been shown to inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov Docking studies have provided insights into the specific binding modes of these inhibitors within the HDAC1 active site. nih.gov
HDAC6: HDAC6, a class IIb deacetylase, possesses a unique catalytic domain structure that allows for the design of highly selective inhibitors. nih.gov Compounds have been developed that show potent inhibition of HDAC6 with significant selectivity over other HDACs, including HDAC1. nih.govnih.gov For example, a compound designated as 10c demonstrated high selectivity for HDAC6 with a 56-fold preference over HDAC1. nih.gov
HDAC8: As a unique class I zinc-dependent HDAC, HDAC8 has emerged as a specific target in certain cancers. researchgate.net Researchers have successfully designed and synthesized N-hydroxy-3-sulfamoylbenzamide-based inhibitors that exhibit potent and selective inhibition of HDAC8 over other HDAC isoforms like HDAC2 and HDAC6. researchgate.net
| Compound Type | Target Isozyme(s) | Reported Potency (IC50) | Selectivity Profile |
| N-hydroxy-3-sulfamoylbenzamide derivatives | HDAC8 | Nanomolar range | >180-fold over HDAC2, ~30-fold over HDAC6 researchgate.net |
| Benzohydroxamate-based derivatives | HDAC6 | 0.27 µM - 0.30 µM | High selectivity over HDAC1, HDAC3, HDAC7, and HDAC8 nih.gov |
| N-(2-aminophenyl)-benzamide derivatives | HDAC1, HDAC2 | Nanomolar concentrations | Selective for Class I HDACs nih.gov |
Role of the Zinc-Chelating Moiety in HDAC Binding
The cornerstone of the inhibitory activity of this compound derivatives against HDACs is the hydroxamic acid functional group. nih.gov This moiety acts as a potent zinc-binding group (ZBG), forming a strong coordinate bond with the zinc ion located at the bottom of the active site pocket of the enzyme. nih.govekb.eg This chelation is a critical interaction that anchors the inhibitor to the enzyme, effectively blocking the catalytic machinery responsible for deacetylation. The benzamide portion of the molecule also contributes to the binding and can influence selectivity for different HDAC classes. nih.gov While hydroxamic acid is a highly effective ZBG, research is ongoing to explore other zinc-binding groups to potentially improve selectivity and pharmacokinetic properties. ekb.egresearchgate.net
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix components. nih.govnih.gov Their activity is essential for normal physiological processes like tissue remodeling and wound healing. However, dysregulation of MMP activity is a hallmark of numerous pathological conditions, including cancer metastasis and arthritis. nih.govresearchgate.net
Pan-MMP Inhibitory Profiles
Similar to their action on HDACs, this compound and related hydroxamic acid-containing compounds can act as broad-spectrum MMP inhibitors. The hydroxamic acid group effectively chelates the catalytic zinc ion present in the active site of MMPs, leading to a loss of enzymatic activity. nih.gov This pan-MMP inhibition can be beneficial in conditions where multiple MMPs are overexpressed. However, the lack of selectivity can also lead to undesirable side effects, as some MMPs have protective roles in certain disease contexts. nih.gov
Specific MMP Target Engagement (e.g., MMP-2, MMP-3, MMP-9, MMP-10)
The development of selective MMP inhibitors is a key objective to enhance therapeutic efficacy and minimize off-target effects. By modifying the scaffold of the inhibitor, it is possible to achieve preferential binding to the specific pockets and subsites within the active cleft of different MMPs.
MMP-2 and MMP-9: These gelatinases are often targeted in cancer therapy due to their roles in tumor invasion and metastasis. nih.gov Novel ilomastat (B1671724) analogs, where the hydroxamic acid is replaced with a substituted benzamide group, have shown potent and highly selective inhibition of MMP-2 over MMP-9. nih.gov One such analog exhibited over 8300-fold selectivity for MMP-2. nih.gov
MMP-3: While also implicated in tumor progression, MMP-3 (stromelysin-1) has complex roles and its inhibition requires careful consideration. nih.govnih.gov Some N-hydroxybutanamide derivatives have shown inhibitory activity against MMP-3, although often at higher concentrations compared to other MMPs. nih.gov
The table below summarizes the inhibitory activity of selected this compound and related derivatives against specific MMPs.
| Compound Class | Target MMP(s) | Reported Potency (IC50) | Key Findings |
| Ilomastat analog (benzamide derivative) | MMP-2 | 0.19 nM | Over 8300-fold selectivity versus MMP-9 nih.gov |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1–1.5 μM | More pronounced inhibition of MMP-2, MMP-9, and MMP-14 compared to MMP-3 nih.gov |
TNF-alpha Converting Enzyme (TACE) Inhibition
Derivatives of this compound have been investigated as potent and selective inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. Novel ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides, in conjunction with constrained beta-amino hydroxamic acid scaffolds, have demonstrated significant potential in this area. rsc.orgfrontiersin.org These compounds have been optimized to exhibit high potency for TACE and exceptional selectivity over a wide range of matrix metalloproteinases (MMPs) and other ADAM proteases. rsc.orgfrontiersin.org
Research has also led to the discovery of low nanomolar, non-hydroxamate inhibitors of TACE using a pyrimidine-2,4,6-trione motif as a zinc-binding group. nih.gov Optimization of an initial lead compound resulted in an inhibitor with an IC50 of 2 nM in a porcine TACE assay, representing some of the first non-hydroxamate-based TACE inhibitors with such high potency. nih.gov
Table 1: TACE Inhibition by Benzamide Derivatives
| Compound Class | Key Structural Features | Notable Inhibition Data |
| ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides | Constrained beta-amino hydroxamic acid scaffolds | Potent and exceptionally selective TACE inhibitors. rsc.orgfrontiersin.org |
| Pyrimidine-2,4,6-trione based inhibitors | Non-hydroxamate zinc-binding group | IC50 of 2 nM in a porcine TACE assay for an optimized compound. nih.gov |
Other Enzyme Inhibition Profiles
The structural motif of this compound is found in derivatives that exhibit inhibitory activity against a variety of other enzymes.
Glyoxalase I and II Inhibition
S-(N-Aryl-N-hydroxycarbamoyl)glutathione derivatives have been identified as powerful, tight-binding competitive inhibitors of glyoxalase I. nih.govnih.gov The N-p-bromophenyl derivative, in particular, is a very strong inhibitor of the human erythrocyte enzyme, with a reported Ki of 1.4 x 10⁻⁸ M. nih.gov These derivatives are also recognized as slow substrates for the thioester hydrolase glyoxalase II. nih.govnih.gov
Table 2: Glyoxalase I Inhibition by S-(N-Aryl-N-hydroxycarbamoyl)glutathione Derivatives
| Derivative | Target Enzyme | Inhibition Constant (Ki) |
| N-p-bromophenyl derivative | Glyoxalase I | 1.4 x 10⁻⁸ M nih.gov |
Histone Deacetylase (HDAC) Inhibition
Certain benzamide derivatives are effective inhibitors of histone deacetylases (HDACs), which are significant targets in cancer therapy. uaeu.ac.ae N-(2-aminophenyl)benzamide derivatives have shown class I selectivity. frontiersin.orgnih.gov For instance, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) displays IC50 values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org Another N-(2-aminophenyl)benzamide, compound 24a, showed IC50 values of 930, 85, and 12 nM for HDAC1, HDAC2, and HDAC3-NCoR1, respectively. nih.gov Zabadinostat, an orally available Class I selective HDAC inhibitor, has IC50 values of 62 nM, 570 nM, and 550 nM against HDAC1, HDAC2, and HDAC3, respectively. wikipedia.org
Table 3: HDAC Inhibition by N-(2-aminophenyl)benzamide Derivatives
| Compound | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50/HDAC3-NCoR1 IC50 |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 nM frontiersin.org | 260.7 nM frontiersin.org | 255.7 nM frontiersin.org |
| N-(2-aminophenyl)benzamide 24a | 930 nM nih.gov | 85 nM nih.gov | 12 nM nih.gov |
| Zabadinostat | 62 nM wikipedia.org | 570 nM wikipedia.org | 550 nM wikipedia.org |
Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition
Sulfamoyl benzamide derivatives have been synthesized and screened as selective inhibitors of human NTPDase isoforms. rsc.orgnih.govuaeu.ac.ae Compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) is a potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM and also inhibits h-NTPDase3 with an IC50 of 0.72 ± 0.11 μM. rsc.orguaeu.ac.ae The compound 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) selectively blocks h-NTPDase8 with an IC50 of 0.28 ± 0.07 μM. rsc.orgnih.govuaeu.ac.ae
Table 4: h-NTPDase Inhibition by Sulfamoyl Benzamide Derivatives
| Compound | Target Isoform | IC50 Value |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 μM rsc.orguaeu.ac.ae |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 μM rsc.orguaeu.ac.ae |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 μM rsc.orgnih.govuaeu.ac.ae |
Other Enzyme Targets
The versatility of the benzamide structure has led to the exploration of its derivatives as inhibitors for other enzymes as well:
Fatty Acid Amide Hydrolase (FAAH): N-(1-Adamantyl)benzamides have been developed as dual modulators of the cannabinoid CB2 receptor and inhibitors of FAAH. drugbank.comnih.gov
Focal Adhesion Kinase (FAK): A series of N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives have been synthesized as potent FAK inhibitors. nih.gov
Carbonic Anhydrases (CAs): Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives have been identified as potent inhibitors of various human carbonic anhydrase isoforms. researchgate.net
Biological Activities and Therapeutic Explorations of N Hydroxycarbamoyl Benzamide Derivatives
Cell-Based Assays for Modulatory Effects
Cell-based assays are fundamental in elucidating the therapeutic potential of N-(Hydroxycarbamoyl)benzamide derivatives. These in vitro studies provide critical insights into how these compounds affect cancer cells at a cellular level.
A significant body of research has demonstrated the potent antiproliferative activity of this compound derivatives across a wide range of human cancer cell lines. For instance, the thiophene-substituted derivative, known as 5j, has shown noteworthy inhibitory effects on histone deacetylases (HDACs) and exhibits broad-spectrum antiproliferative activities, with particular efficacy against breast cancer cells. nih.gov Similarly, another derivative, N-(4-(hydroxycarbamoyl)benzyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (HBC), has displayed significant anti-proliferation activity against five different human cancer cell lines, being especially effective against HepG2 cells. nih.gov
The antiproliferative effects are not limited to a single cancer type. Studies on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have revealed their ability to inhibit the growth of human colon carcinoma cell line HCT116 and non-small cell lung cancer (NSCLC) line A549. nih.gov Furthermore, certain benzamide (B126) derivatives have shown selective antiproliferative activity, with their potency being influenced by their molecular structure. nih.gov
Antiproliferative Activity of this compound Derivatives
| Compound/Derivative | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 5j (Thiophene-substituted derivative) | Various human cancer cell lines, especially breast cancer | Good antiproliferative activities. | nih.gov |
| HBC | Five human cancer cell lines, especially HepG2 | Significant anti-proliferation activity with an IC50 value of 2.21 μM in HepG2 cells. | nih.gov |
| HPPB derivatives (5j and 5t) | HCT116 (colon carcinoma), A549 (NSCLC) | Good antiproliferative activity. | nih.gov |
| Benzamide derivatives with CH3/NH2 at R2 position | Not specified | Selective antiproliferative activity. | nih.gov |
| VKNG-2 | Colon cancer cell lines | Restores efficacy of chemotherapeutic drugs by inhibiting the ABCG2 transporter. | nih.gov |
Beyond inhibiting proliferation, this compound derivatives are also potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. The N-substituted benzamide, declopramide (B1670142), has been shown to induce apoptosis in mouse 70Z/3 pre-B cells and human promyelocytic cancer cell line HL60. nih.govnih.gov This process involves the release of cytochrome c into the cytosol and the activation of caspase-9. nih.govnih.gov The overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit declopramide-induced apoptosis. nih.govnih.gov
The derivative 5j induces apoptosis in MDA-MB-231 breast cancer cells, which is thought to occur through the modulation of p21, caspase-3, and Bcl-x(L). nih.gov Similarly, the harmine (B1663883) derivative HBC triggers significant cancer cell apoptosis, more so than the established HDAC inhibitor SAHA, by inhibiting both CDK1 and cyclin B. nih.gov Another compound, NB7M, an indole (B1671886) ethyl isothiocyanate analog, induces apoptosis in neuroblastoma cells, evidenced by chromatin condensation, DNA fragmentation, and the cleavage of procaspase-3 and PARP-1. nih.gov
This compound derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and multiplying. Declopramide, for example, induces a G2/M cell cycle block prior to the onset of apoptosis. nih.govnih.gov This cell cycle arrest was observed even in the presence of caspase inhibitors and in cells overexpressing Bcl-2, suggesting it is an early and independent event. nih.govnih.gov
The derivative 5j has been found to induce cell cycle arrest at the G2/M phase in MDA-MB-231 cells. nih.gov HPPB derivatives also potently induce cell-cycle arrest at the G2 phase. nih.gov The harmine derivative HBC causes cell cycle arrest at the G2/M phase in a concentration-dependent manner. nih.gov Interestingly, the effects on the cell cycle can be cell-type specific. For instance, NB7M caused S-phase arrest in SMSKCNR neuroblastoma cells and G1-phase arrest in SH-SY5Y neuroblastoma cells. nih.gov
Cell Cycle Arrest Induced by this compound Derivatives
| Compound/Derivative | Cell Line(s) | Phase of Cell Cycle Arrest | Reference(s) |
|---|---|---|---|
| Declopramide | 70Z/3 (mouse pre-B), HL60 (human promyelocytic) | G2/M | nih.govnih.gov |
| 5j | MDA-MB-231 (breast cancer) | G2/M | nih.gov |
| HPPB derivatives | Not specified | G2 | nih.gov |
| HBC | Not specified | G2/M | nih.gov |
| NB7M | SMSKCNR (neuroblastoma) | S-phase | nih.gov |
| NB7M | SH-SY5Y (neuroblastoma) | G1-phase | nih.gov |
Modulation of Epigenetic Pathways
A key mechanism of action for many this compound derivatives is the modulation of epigenetic pathways, primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation is a hallmark of cancer.
Several this compound derivatives have been identified as potent HDAC inhibitors. nih.govnih.gov The derivative 5j, for example, exhibits better inhibition of HDAC1, HDAC8, and HeLa nuclear extract than the well-known HDAC inhibitor SAHA. nih.gov The harmine derivative HBC also shows selective inhibitory effects on HDAC1 and HDAC6. nih.gov This inhibition of HDACs leads to an increase in the acetylation of histones H3 and H4, as well as α-tubulin, which can alter chromatin structure and gene expression, ultimately leading to anti-cancer effects. nih.gov The development of novel benzohydroxamate-based compounds has led to the identification of selective HDAC6 inhibitors. nih.gov
Modulation of Signal Transduction Pathways
This compound derivatives can also interfere with various signal transduction pathways that are critical for cancer cell growth, survival, and metastasis. Natural compounds, in general, have been shown to down-regulate activated signaling pathways, thereby inhibiting cancer progression. nih.gov
The N-substituted benzamides, metoclopramide (B1676508) and declopramide, have been shown to inhibit NFκB (nuclear factor kappa B) activity, a key regulator of inflammation and cell survival. nih.gov The compound NB7M has been observed to cause the activation of pro-apoptotic MAPKs (mitogen-activated protein kinases) and the down-regulation of pro-survival factors AKT and PI-3K in neuroblastoma cells. nih.gov Furthermore, the harmine derivative HBC has been found to suppress the migration and invasion of highly metastatic HCC HepG2 cells by down-regulating the expression of tumor metastasis-related proteins MMP-2 and MMP-9. nih.gov
DNA Interaction Studies
Some this compound derivatives have been shown to interact directly with DNA, which can contribute to their cytotoxic effects. The harmine derivative HBC, for instance, has been found to induce hypochromism through an electrostatic interaction with calf thymus DNA (CT-DNA). nih.gov
Studies on other benzamide derivatives, such as N-substituted N-phenylbenzamide and 1,3-diphenylurea (B7728601) bisguanidines, have confirmed their binding to AT-rich DNA through surface plasmon resonance (SPR) biosensor experiments. nih.gov Further research on novel imidazoline (B1206853) benzimidazole (B57391) derivatives has also indicated a preference for binding to the minor groove of AT-rich DNA. lshtm.ac.uk This interaction with DNA can interfere with replication and transcription, ultimately leading to cell death.
Structure Activity Relationship Sar Studies of N Hydroxycarbamoyl Benzamide Derivatives
Influence of Benzamide (B126) Core Substitutions
The benzamide core, which includes the central phenyl ring and the amide linkage, is a critical determinant of the molecule's orientation and binding affinity. Modifications to this core have profound effects on the activity of the derivatives.
Research into benzamide derivatives as HDAC inhibitors has shown that the substitution pattern on the anilide ring (the phenyl ring attached to the amide nitrogen) is crucial. A 2'-amino or 2'-hydroxy group on this ring is often considered indispensable for inhibitory activity. researchgate.net This group is believed to form a key hydrogen bond interaction within the enzyme's active site. For instance, in a series of N-(2-aminophenyl)benzamide derivatives, those with an amino group at the R2 position (equivalent to the 2'-position) demonstrated potent HDAC inhibitory activity, whereas derivatives with hydrogen at this position were inactive. nih.gov
The electronic properties of substituents on the anilide moiety generally have a smaller effect on inhibitory activity compared to steric factors. researchgate.net Steric bulk, particularly at the 3' and 4' positions of the anilide ring, can significantly impact the interaction with the enzyme. researchgate.net In the development of anti-inflammatory benzimidazole (B57391) derivatives, substitutions at the C5 and C6 positions of a benzimidazole ring (acting as part of the anilide structure) were found to greatly influence activity. nanobioletters.com For example, a nitro group at C5 resulted in pronounced activity, while an amino or methyl group at the same position led to a complete loss of activity. nanobioletters.com
Substitutions on the benzoyl portion of the core also play a significant role. In a study of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, the substitution pattern on both the anilino and the phenoxy (capping group) structures strongly influenced activity and cytotoxicity. cyberleninka.ru
The following table summarizes the influence of various substitutions on the benzamide core from different studies.
| Compound Series | Substitution Position | Favorable Substituents | Unfavorable Substituents | Observed Effect | Reference |
| N-(2-aminophenyl)benzamides | 2'-position (anilide) | -NH2 | -H | Essential for HDAC inhibition. | nih.gov |
| Benzanilides | 2'-position (anilide) | -NH2, -OH | Indispensable for activity. | researchgate.net | |
| Benzanilides | 3', 4'-positions (anilide) | Smaller groups | Bulky groups | Steric hindrance reduces activity. | researchgate.net |
| Benzimidazole-acridines | C5 of Benzimidazole | -NO2 | -NH2, -CH3 | Crucial for anti-inflammatory and CDK-inhibitory activities. | nanobioletters.com |
Role of Linker Region Modifications
The linker region connects the benzamide core and its capping group to the zinc-binding hydroxamic acid. Its primary role is to provide the optimal length and rigidity to correctly position the functional groups for interaction with the target enzyme.
The length of the linker is a critical parameter. In the design of novel benzamide-based HDAC inhibitors, the number of methylene (B1212753) groups in the linker was systematically varied. nih.gov This study, along with others, found that a shorter molecular length often correlates with more potent HDAC inhibition. nih.gov Conversely, in a series of benzimidazole derivatives, the anti-inflammatory activity was found to be inversely related to the length of the linker between a carboxyl group and the C2 position of the benzimidazole. nanobioletters.com This suggests that an optimal linker length exists, which can vary depending on the specific chemical scaffold and the target enzyme's topology.
The rigidity of the linker is another important factor. While flexible linkers can allow the molecule to adopt various conformations to fit into a binding site, this conformational freedom can come at an entropic cost upon binding. More rigid linkers can pre-organize the molecule in a bioactive conformation, potentially leading to higher affinity.
Impact of Terminal Capping Groups
The nature of the capping group can dramatically influence potency. In the development of HDAC inhibitors, a wide variety of capping groups have been explored. A study on N-(2-aminophenyl)benzamide derivatives found that replacing a pyrimidine (B1678525) ring in the capping group with chiral imidazolinone or thiazoline (B8809763) rings resulted in potent HDAC inhibitors. epa.gov This highlights that diverse heterocyclic systems can serve as effective capping groups.
Substituents on the capping group are also critical for fine-tuning the inhibitor's activity. In one study, various substituents were introduced to the terminal benzene (B151609) ring of the capping group to evaluate their interaction with the rim of the receptor. nih.gov The results indicated that these modifications significantly affected the inhibitory potency. Similarly, in a series of N-(4-phenoxyphenyl)benzamide derivatives developed as SPAK inhibitors, modifications to the capping phenoxyphenyl moiety were key to developing a potent inhibitor. itb.ac.id
The following table illustrates the effect of different capping groups and their substituents on HDAC inhibitory activity.
| Scaffold | Capping Group | Substituent on Cap | Effect on Activity | Reference |
| N-(2-aminophenyl)benzamide | Imidazolinone, Thiazoline | Chiral centers | Potent HDAC inhibition | epa.gov |
| Benzamide-based HDACIs | Substituted Benzene | Varied (R1) | Modulated enzyme inhibition and interaction with the pocket rim. | nih.gov |
| N-(4-phenoxyphenyl)benzamide | Phenoxyphenyl | Varied | Key for developing potent SPAK inhibitors. | itb.ac.id |
Stereochemical Considerations and Chiral Centers
Chirality, the property of "handedness" in molecules, can have a profound impact on biological activity. Since enzymes and receptors are themselves chiral environments, they can interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug.
The introduction of chiral centers into N-(hydroxycarbamoyl)benzamide derivatives has been a successful strategy for developing potent and selective inhibitors. A chiral center can be located in the capping group, the linker, or even the benzamide core itself. The specific three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions with the target, while the other enantiomer may fit poorly or not at all.
A significant example is the development of potent and chiral HDAC inhibitors featuring a heterocyclic capping group and an N-(2-aminophenyl)benzamide unit. epa.gov In this series, chiral imidazolinone and thiazoline rings were used as capping groups. The stereochemistry of these rings was found to be a critical determinant of the inhibitory activity, underscoring the importance of the spatial orientation of the capping group for effective binding. The specific enantiomers that were most active were those that could best complement the chiral topology of the HDAC active site. For instance, the N-(2-aminophenyl)benzamide derivative 24a from the study, which contains a chiral center, exhibited potent inhibition of HDAC3-NCoR1 with an IC50 value of 12 nM and showed selectivity for Class I HDACs. epa.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties and structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.
QSAR studies have been successfully applied to this compound and related benzamide derivatives. For example, a QSAR study on substituted benzamides for antimicrobial activity revealed that topological descriptors, such as molecular connectivity indices and Kier's shape index, could effectively model the biological activity. nih.gov The developed models showed good predictive ability, indicating their utility in designing new antimicrobial benzamides. nih.gov
In the context of anti-leukotriene activity, a QSAR study of benzamide derivatives focused on their conformational characteristics. epa.gov By comparing the conformations of the benzamide antagonists with that of the natural ligand, leukotriene, researchers were able to deduce the structural features necessary for potent activity. epa.gov The study found that the ability of flexible chains in the antagonists to adopt lengths similar to those in the corresponding region of leukotriene was crucial for high potency. epa.gov These conformational analyses provide a powerful tool for understanding the structural requirements for binding and for the rational design of new inhibitors.
Computational Chemistry Approaches in N Hydroxycarbamoyl Benzamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). For N-(hydroxycarbamoyl)benzamide and its derivatives, which are often investigated as Histone Deacetylase (HDAC) inhibitors, docking simulations are crucial for understanding how they interact with the enzyme's active site.
The core mechanism of HDAC inhibition by these compounds involves the N-hydroxybenzamide group acting as a zinc-binding group (ZBG), chelating the essential Zn²⁺ ion in the HDAC active site. nih.gov Docking studies consistently model this fundamental interaction. Simulations reveal that beyond zinc chelation, specific hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket are critical for affinity and selectivity.
For instance, in studies of designed N-(2-aminophenyl)-benzamide derivatives targeting HDAC2, molecular docking predicted key hydrogen bond interactions with residues such as Cys156, His146, and Gly154, which are vital for inhibition. researchgate.net Similarly, docking of novel linker-less benzamides against HDAC3 showed binding modes comparable to known inhibitors like CI994. nih.gov These simulations help rationalize the observed biological activity and selectivity of different derivatives. By comparing the docking scores and binding energies of various analogs, researchers can prioritize the synthesis of compounds predicted to have the most favorable interactions.
| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide (B2) | HDAC2 | 83.7 | Cys156, His146, Gly154 |
| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-vinylbenzamide (B18) | HDAC2 | 81.6 | Cys156, His146, Gly154 |
| N-(4-tert-butylphenylcarbamoyl)benzamide | CHK1 Enzyme | -4.41 (Docking Score) | CysA:87, LysA:38, GlyA:16, ValA:58 |
| Hydroxyurea (B1673989) (Reference) | CHK1 Enzyme | -2.69 (Docking Score) | ValA:23, LeuA:15, TyrA:86 |
This table presents representative data from molecular docking studies on benzamide (B126) derivatives, illustrating how computational predictions of binding energy and specific molecular interactions are used to evaluate potential inhibitors. Data is compiled from multiple research sources. researchgate.netubaya.ac.id
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is vital for assessing the conformational stability of the ligand within the binding site and understanding how flexibility influences binding.
For this compound derivatives, MD simulations can validate the stability of binding poses predicted by docking. For example, a study on N-(4-tert-butylphenylcarbamoyl)benzamide used MD simulations to confirm that its binding to the target receptor was more stable than that of the reference compound, hydroxyurea, as indicated by a lower total energy. ubaya.ac.id These simulations trace the trajectory of the ligand and surrounding protein residues, ensuring that the key interactions are maintained over a period of nanoseconds.
Furthermore, conformational analysis is not limited to the bound state. Understanding the preferred conformations of the molecule in solution is also important. Studies on peptoids featuring N-hydroxy amide groups have shown that this functional group can strongly influence the molecule's backbone geometry, favoring specific rotamers and participating in intermolecular hydrogen bonds to form unique structures. nih.gov MD simulations, often complemented by experimental techniques like NMR, provide a detailed picture of the conformational landscape available to this compound-based molecules, which is a key determinant of their biological activity.
| Compound | Simulation Parameter | Value (kJ/mol) | Implication |
|---|---|---|---|
| N-(4-tert-butylphenylcarbamoyl)benzamide | Total Energy | -13.1223 ± 4.6818 | More stable binding with receptor |
| Hydroxyurea (Reference) | Total Energy | -0.0446 ± 0.3621 | Less stable binding with receptor |
This table shows comparative binding free energy data from a Molecular Dynamics Simulation study. The significantly lower total energy for the test compound compared to the reference compound suggests a more stable ligand-receptor complex, substantiating predictions from molecular docking. ubaya.ac.id
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of a molecule. lpnu.uaresearchgate.net These methods are used to analyze properties like orbital energies, charge distribution, and molecular reactivity, which are fundamental to how this compound interacts with its biological targets.
Frontier Molecular Orbital (FMO) Analysis: FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. nih.gove-journals.in A smaller energy gap suggests that the molecule is more polarizable and reactive, facilitating charge transfer, which is often essential for ligand-receptor binding. For benzamide derivatives, FMO analysis helps to understand the intramolecular charge transfer interactions that stabilize the molecule and contribute to its binding affinity. nih.gov
Electrostatic Potential Surface (EPS) Analysis: The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. nih.govrsc.org For this compound, the MEP surface highlights the electronegative oxygen atoms of the carbonyl and hydroxylamine (B1172632) groups as sites susceptible to electrophilic attack or favorable for coordinating with the positive Zn²⁺ ion. Conversely, electropositive regions, such as the N-H protons, are identified as potential hydrogen bond donors. This analysis is invaluable for predicting and interpreting the non-covalent interactions observed in docking studies.
| Molecule/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Diphenylguanidine (related structure) | B3LYP/6-311++G** | -5.8858 | -0.7741 | 5.1117 |
| N-(2-benzoylamino) phenyl benzamide | DFT Calculation | -6.49 | -1.74 | 4.75 |
This table provides examples of Frontier Molecular Orbital (FMO) data calculated for related amide-containing structures. The HOMO-LUMO energy gap (ΔE) is a key parameter derived from these quantum chemical calculations, indicating the molecule's chemical reactivity and kinetic stability. nih.gove-journals.in
Predictive Modeling for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com This approach is a cornerstone of modern drug design, enabling the virtual screening of large compound libraries and the rational design of more potent molecules.
For a series of this compound analogs, a QSAR model would be developed using a training set of compounds with known biological activities (e.g., IC₅₀ values for HDAC inhibition). The process involves calculating a wide range of molecular descriptors (e.g., electronic, topological, steric) for each compound. Machine learning algorithms—such as Support Vector Machines (SVM), Gradient Boosting (e.g., XGBoost), or Bagging—are then used to establish a robust correlation between these descriptors and the observed activity. mdpi.com
Once validated using external test sets, these models can predict the activity of new, unsynthesized this compound derivatives. nih.gov For instance, a model might predict that adding a specific substituent at a particular position on the benzamide ring will increase inhibitory potency. This guidance significantly streamlines the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success.
| Activity Endpoint | Algorithm-Descriptor Pair | Q² (Cross-Validation) | R² (External Test Set) |
|---|---|---|---|
| Kᵢ | Bagging-ECFP4 | 0.778 | 0.780 |
| IC₅₀ | XGBoost-ECFP4 | 0.806 | 0.784 |
| EC₅₀ | SVM-Daylight | 0.784 | 0.809 |
This table shows the performance metrics for example QSAR models developed to predict different biological activities (Kᵢ, IC₅₀, EC₅₀). The high values for Q² (a measure of internal predictive ability) and R² (a measure of external predictive ability) indicate robust and reliable models. Such models are used to forecast the potency of novel compounds. mdpi.com
Pre Clinical Evaluation of N Hydroxycarbamoyl Benzamide Derivatives
In vitro Biological Assays (beyond specific enzyme inhibition)
Before any animal testing, the fundamental interactions of N-(Hydroxycarbamoyl)benzamide derivatives with cancer cells are meticulously characterized using a variety of in vitro (or "test tube") experiments. These assays provide a window into the compounds' potential to halt cancer cell proliferation and trigger cell death.
A primary step in evaluating an anticancer agent is to determine its ability to kill cancer cells or inhibit their growth. Cell viability assays measure the proportion of living, healthy cells after exposure to a compound. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. nih.gov
Various derivatives of this compound and related benzamide (B126) structures have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. For instance, N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide showed potent activity against the MCF-7 breast cancer cell line. scispace.com Similarly, a benzenesulfonamide-bearing imidazole (B134444) derivative, compound 23, was effective against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cells. nih.gov Another promising compound, BJ-13, displayed strong antiproliferative effects, particularly in gastric cancer cells. nih.gov The N-substituted sulfamoylbenzamide derivative, B12, also showed potent inhibition in breast, colon, and other tumor cell lines. researchgate.net
The table below summarizes the cytotoxic activity of selected benzamide derivatives against various cancer cell lines.
Table 1: In vitro Cytotoxicity of this compound and Related Derivatives
| Compound | Cell Line | Cancer Type | IC50/EC50 Value | Reference |
|---|---|---|---|---|
| N-(phenylcarbamothioyl)-4-bromobenzamide | MCF-7 | Breast Cancer | 0.27 mM | scispace.com |
| N-(phenylcarbamothioyl)-4-fluorobenzamide | MCF-7 | Breast Cancer | 0.31 mM | scispace.com |
| N-(phenyl carbamoyl)benzamide | HeLa | Cervical Cancer | 0.8 mM (IC80) | researchgate.net |
| Compound 23 | MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 µM | nih.gov |
| Compound 23 | IGR39 | Malignant Melanoma | 27.8 µM | nih.gov |
| B12 | MDA-MB-231 | Breast Cancer | 0.61-1.11 µM | researchgate.net |
| B12 | HCT-116 | Colon Cancer | 0.61-1.11 µM | researchgate.net |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. IC80: 80% inhibitory concentration.
Beyond simply measuring cell death, researchers investigate the specific mechanisms by which these compounds exert their effects. Functional assays can reveal whether a compound induces apoptosis (programmed cell death), causes cell cycle arrest, or inhibits processes essential for metastasis, such as cell migration and invasion.
Apoptosis Induction: Many benzamide derivatives have been shown to be potent inducers of apoptosis.
Declopramide (B1670142) (3CPA) , an N-substituted benzamide, triggers apoptosis in human promyelocytic leukemia (HL60) and murine pre-B (70Z/3) cells by inducing the release of cytochrome c from mitochondria and activating caspase-9. nih.govresearchgate.net
The derivative BJ-13 was found to induce apoptosis in gastric cancer cells by increasing intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the collapse of the mitochondrial membrane potential, and the activation of key apoptotic proteins like Bax and Cleaved Caspase-3. nih.gov
Another compound, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k) , effectively induced apoptosis in the G361 melanoma cell line, confirmed by an increase in the subdiploid cell population and the activation of caspases. nih.gov
The N-substituted sulfamoylbenzamide B12 has also been identified as an apoptosis inducer. researchgate.net
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Compounds that can halt the cell cycle at specific checkpoints are therefore of great therapeutic interest.
Studies have shown that declopramide (3CPA) causes cells to accumulate in the G2/M phase of the cell cycle, effectively stopping cell division, an event that occurs prior to the onset of apoptosis. nih.govresearchgate.net
Similarly, the N-(substituted coumarin-3-yl) benzamide derivative 8a was reported to arrest the cell cycle at the G1/S transition point in liver cancer (HepG2) cells.
Inhibition of Cell Migration and Invasion: The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Assays like the wound closure assay and the transwell migration assay are used to assess the anti-migratory potential of new compounds. nih.gov
Research has demonstrated that the N-substituted sulfamoylbenzamide derivative B12 can inhibit the migration of cancer cells in vitro. researchgate.net This finding suggests a potential role for this compound in preventing metastasis.
In vivo Animal Model Studies
Promising results from in vitro assays are followed by evaluation in living organisms, typically in rodent models. These in vivo studies are critical for understanding how a compound behaves in a complex biological system and for assessing its real-world therapeutic potential.
Tumor Growth Inhibition: In a common type of in vivo study, human cancer cells are implanted into immunodeficient mice, where they form tumors (a xenograft model). The mice are then treated with the test compound to see if it can slow or stop tumor growth.
The N-substituted sulfamoylbenzamide derivative B12 was shown to significantly suppress the growth of MDA-MB-231 breast cancer xenograft tumors in nude mice. researchgate.net
Benzamide riboside (BR) , a synthetic C-nucleoside, has also been identified as a strong inhibitor of cancer cell growth in in vivo models. nih.gov
In a study involving conjugates of a peptide (NGR) with the chemotherapeutic drug Daunorubicin, which contains a benzamide-related structure, significant tumor growth inhibition was observed. One conjugate inhibited tumor volume by 37.7% in a Kaposi's sarcoma model compared to the control group. nih.gov
The table below presents findings from in vivo studies on tumor growth inhibition.
Table 2: In vivo Tumor Growth Inhibition by Benzamide Derivatives
| Compound/Derivative | Animal Model | Cancer Type | Key Finding | Reference |
|---|---|---|---|---|
| B12 | MDA-MB-231 Xenograft (Nude Mice) | Breast Cancer | Suppressed tumor growth. | researchgate.net |
| Benzamide Riboside (BR) | Preclinical Cancer Models | Various | Strong growth inhibitor of cancer cells. | nih.gov |
| NGR-Daunorubicin Conjugate 1 | Kaposi's Sarcoma Xenograft | Kaposi's Sarcoma | 37.7% inhibition of tumor volume vs. control. | nih.gov |
Anti-metastasis Effects: While in vitro assays can suggest anti-migratory properties, in vivo models are essential to confirm anti-metastatic effects. These studies often involve measuring the spread of cancer from a primary tumor to other organs, such as the lungs or liver. As noted, the ability of the derivative B12 to inhibit cancer cell migration in vitro is a strong indicator of its potential to prevent metastasis. researchgate.net However, detailed in vivo studies specifically quantifying the reduction of metastatic nodules for this compound derivatives are an ongoing area of research crucial for confirming this potential.
Advanced Analytical Methodologies for N Hydroxycarbamoyl Benzamide Derivatives
Chromatographic Techniques for Compound Analysis and Purity Assessment
Chromatography is indispensable for separating N-(hydroxycarbamoyl)benzamide from starting materials, byproducts, and degradants. The choice of technique depends on the compound's properties and the analytical goal.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis and purity assessment of this compound and related histone deacetylase (HDAC) inhibitors. nih.gov Its widespread use is due to its high resolution, sensitivity, and applicability to non-volatile and thermally sensitive compounds.
Reversed-phase HPLC (RP-HPLC) is the most common mode employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. nih.gov To improve peak shape and resolution, a modifier such as formic acid or acetic acid is often added to the mobile phase. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the benzamide (B126) core contains a chromophore that absorbs UV light. nih.gov The purity of compounds like N-Hydroxy-4-(1-naphthalenyl)-benzamide has been confirmed to be ≥98% using HPLC. sigmaaldrich.com
HPLC-based assays are also crucial for evaluating the activity of HDAC inhibitors by measuring the formation of a product from a substrate. nih.gov For instance, a sensitive HPLC method was developed for the quantitative determination of a novel N-benzamide derivative in mouse plasma and tumor tissue, demonstrating the technique's utility in pharmacokinetic studies. nih.gov This method utilized a C18 column with an isocratic elution of acetonitrile-water containing 0.1% formic acid, with UV detection at 320 nm, and was confirmed by LC-MS. nih.gov
Interactive Table 1: Typical HPLC Parameters for Benzamide Derivative Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 (Octadecylsilyl) | Nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile / Water Gradient | Polar mobile phase; gradient elution allows for separation of compounds with varying polarities. |
| Modifier | 0.1% Formic Acid or Acetic Acid | Suppresses ionization of acidic/basic groups to improve peak shape. nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV (e.g., at 254 nm or 320 nm) | Detects aromatic compounds like benzamides. nih.gov |
| Temperature | Ambient or controlled (e.g., 37 °C) | Affects viscosity and separation efficiency. nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound. The compound's high molecular weight and the presence of polar functional groups (amide, hydroxyl, carbamoyl) result in low volatility and poor thermal stability. Direct injection into a hot GC inlet can lead to decomposition rather than volatilization.
However, GC can be employed for the analysis of more volatile precursors or related, less-functionalized benzamide derivatives. rsc.org For the parent compound, benzamide, a predicted GC-MS spectrum is available, indicating its suitability for GC analysis. hmdb.ca For complex hydroxamic acids like this compound, derivatization would be necessary to increase volatility and thermal stability. This process involves converting the polar N-H and O-H groups into less polar silyl (B83357) ethers, for example, which is a common strategy but adds complexity to sample preparation.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing purity. researchgate.net For hydroxamic acid derivatives, TLC is a well-established technique. nih.gov
A typical TLC analysis involves spotting the sample on a plate coated with a stationary phase, most commonly silica (B1680970) gel. researchgate.net The plate is then developed in a sealed chamber containing a suitable mobile phase. For separating hydroxamic acid derivatives, solvent systems such as toluene-methanol mixtures are effective. researchgate.net
Visualization of the separated spots is a critical step. Due to the aromatic ring in this compound, the compound is UV-active and can be visualized non-destructively under a UV lamp (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. libretexts.org Additionally, specific chemical stains can be used for destructive visualization. A reagent that reacts with hydroxamates can be sprayed on the plate, often yielding colored spots; for instance, Hill's reagent produces purple or brown spots with fatty acyl hydroxamates. researchgate.net
Interactive Table 2: Typical TLC Systems for Hydroxamic Acid Derivative Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel G on glass or aluminum plates. researchgate.net |
| Mobile Phase | Toluene-Methanol (e.g., 8:2 or 6:4 v/v). researchgate.net |
| Visualization (Non-destructive) | UV light (254 nm) for aromatic compounds. libretexts.org |
| Visualization (Destructive) | Spraying with Hill's reagent (yields purple/brown spots). researchgate.net |
| Detection Limit | Can be in the microgram range (e.g., 2 µg). researchgate.net |
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are essential for elucidating the precise chemical structure of this compound and its derivatives and for quantifying them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are routinely used. While specific spectral data for this compound is not widely published, its expected spectrum can be inferred from data for benzamide and related structures. rsc.orgbmrb.iochemicalbook.com
In the ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring would typically appear as a multiplet in the range of 7.4-8.0 ppm. chemicalbook.com The protons of the amide (CONH) and hydroxyl (OH) groups would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (around 165-170 ppm) and the aromatic carbons. rsc.orgbmrb.io The presence and specific shifts of the carbamoyl (B1232498) group carbons would be key identifiers. A variety of NMR experiments, including 2D techniques like COSY and HMBC, can be used for complete assignment of all proton and carbon signals. bmrb.io
Interactive Table 3: ¹H and ¹³C NMR Chemical Shift Data for Benzamide (in DMSO-d₆) as a Reference
| Atom Type | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H NMR | ||
| Aromatic H (ortho) | ~7.93 | Multiplet |
| Aromatic H (meta, para) | ~7.47 - 7.53 | Multiplet |
| Amide NH₂ | ~8.05 and ~7.46 | Broad Singlets |
| ¹³C NMR | ||
| Carbonyl C=O | ~169-171 | - |
| Aromatic C (ipso) | ~132 | - |
| Aromatic C (ortho, meta, para) | ~127-134 | - |
Data sourced from multiple references for the parent compound, benzamide. bmrb.iochemicalbook.com
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also used to deduce structural information based on fragmentation patterns. researchgate.net
When analyzing this compound by electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed. The fragmentation pattern can be predicted based on the fragmentation of similar structures like benzamide. For benzamide, a characteristic fragmentation involves the loss of the amino group (•NH₂) to form the stable benzoyl cation (C₆H₅CO⁺) at m/z 105. researchgate.net This cation can then lose carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net For this compound, similar cleavages around the amide bonds are expected, leading to fragments corresponding to the benzoyl moiety and the hydroxycarbamoyl moiety.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent compound and its fragments. arkat-usa.org This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass. Techniques like MALDI-MS combined with HPLC (LC-MS) are powerful tools for analyzing HDAC inhibitors and their effects within biological systems. muni.cz
Interactive Table 4: Predicted and Known Mass Spectrometry Fragmentation of Benzamide
| m/z Value | Ion Structure | Description |
|---|---|---|
| 121 | [C₆H₅CONH₂]⁺ | Molecular Ion (M⁺) of Benzamide. hmdb.ca |
| 105 | [C₆H₅CO]⁺ | Loss of •NH₂ from the molecular ion. researchgate.net |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation. researchgate.net |
| 51 | [C₄H₃]⁺ | Further fragmentation of the phenyl ring. |
Data based on known fragmentation patterns of benzamide. hmdb.caresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. For benzohydroxamic acid, the key functional groups are the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups, in addition to the benzene ring.
The IR spectrum of benzohydroxamic acid shows characteristic absorption bands that confirm its structure. researchgate.net The O-H stretching vibration typically appears as a broad band, while the N-H stretching is usually sharper. The carbonyl (C=O) stretching frequency is a strong, sharp peak and is sensitive to the electronic environment. In solid benzohydroxamic acid, a broad absorption around 2730 cm⁻¹ has been attributed to the ν(OH) band of O-H···O=N bonds. nih.gov The position of these bands can be influenced by hydrogen bonding, which is significant in hydroxamic acids. For instance, studies on the acidic salts of benzohydroxamic acid have shown that the ν(OH) bands can shift to the crowded 1600-700 cm⁻¹ region due to very short hydrogen bonds. nih.gov
Key vibrational frequencies for benzohydroxamic acid are summarized in the table below.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Hydroxyl (-OH) | O-H stretch | 3297 | researchgate.net |
| Hydroxyl (-OH) | O-H stretch (H-bonded) | 2730 (broad) | nih.gov |
| Amine (N-H) | N-H stretch | ~3200 - 3400 | nist.gov |
| Carbonyl (C=O) | C=O stretch | 1647 | researchgate.net |
| Nitroso (N-O) | N-O stretch | ~900 - 930 | researchgate.net |
This data is for Benzohydroxamic Acid (BHA) and is considered representative.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. This compound and its derivatives contain a benzene ring and a hydroxamic acid moiety, which are both UV-active.
The UV spectrum of benzohydroxamic acid in solution typically displays absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl group. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the pH of the solution. For example, the neutral form of benzohydroxamic acid has been reported to have absorption maxima at various wavelengths depending on the acidity of the medium, ranging from 220 nm to 250 nm. researchgate.net The complexation of hydroxamic acids with metal ions also leads to characteristic changes in the UV-Vis spectrum, a property often exploited for their quantitative determination. iaea.org
| Compound | Solvent/Conditions | λmax (nm) | Reference |
| Benzohydroxamic Acid | Not specified | 220 | researchgate.net |
| Benzohydroxamic Acid | Not specified | 224 | researchgate.net |
| Benzohydroxamic Acid | Low acidity | 228 | researchgate.net |
| Benzohydroxamic Acid | Intermediate acidity | 236 | researchgate.net |
| Benzohydroxamic Acid | High acidity | 240-250 | researchgate.net |
This data is for Benzohydroxamic Acid (BHA) and is considered representative.
Other Advanced Analytical Approaches (e.g., Immunoassay, Radiometric Assays)
Beyond standard spectroscopic techniques, other advanced analytical methods can potentially be employed for the detection and quantification of this compound derivatives, although specific applications for this compound are not widely documented in the available literature.
Immunoassays are highly sensitive and specific methods based on the principle of antibody-antigen recognition. To develop an immunoassay for a small molecule like this compound, the molecule would first need to be conjugated to a larger carrier protein to make it immunogenic, allowing for the production of specific antibodies. These antibodies could then be used in various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay), for highly selective and sensitive quantification in complex matrices. While hydroxamic acids are known to be biologically active, specific immunoassays for their detection are not commonly reported. wikipedia.orgmdpi.com
Radiometric assays involve the use of radioisotopes to label a molecule of interest. For this compound, this could be achieved by synthesizing the compound using a radiolabeled precursor (e.g., containing ¹⁴C or ³H). The radiolabeled compound could then be used in various applications, such as metabolic studies or receptor-binding assays, where its presence and quantity can be determined by measuring its radioactivity. This method offers exceptional sensitivity. The use of radiolabeled water has been mentioned in the broader context of chemical analysis, but specific radiometric assays for hydroxamic acids are not detailed in the reviewed literature. acs.org
While direct examples for this compound are scarce, colorimetric methods based on the strong chelating ability of the hydroxamic acid group with metal ions like iron(III) and vanadium(V) are well-established for the detection and quantification of hydroxamic acids in general. rsc.orgnih.govnih.gov These methods rely on the formation of a colored complex that can be measured spectrophotometrically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
